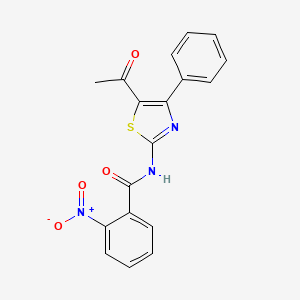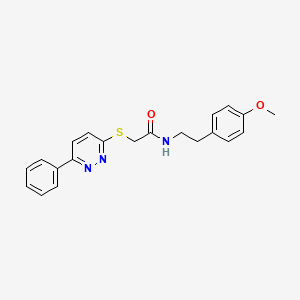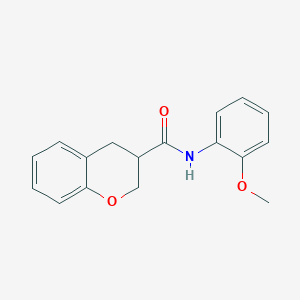
3-(2-(Pyridin-4-yl)ethyl)-1H-indole
描述
P38 激酶抑制剂是一种靶向 p38 丝裂原活化蛋白激酶 (MAPK) 通路的化合物。该通路对细胞对压力的反应和炎症至关重要。 p38 MAPK 家族包含四个亚型:p38α、p38β、p38γ 和 p38δ,其中 p38α 被最广泛地研究 . p38α MAPK 的抑制在治疗各种炎症和神经退行性疾病方面显示出希望 .
准备方法
合成路线和反应条件: P38 激酶抑制剂的合成通常涉及使用先进的有机合成技术。 一种常见的方法是使用 DNA 编码的小分子文库,这使得可以通过高通量筛选来识别有效的抑制剂 . 另一种方法涉及使用深度学习算法重新利用现有药物来预测潜在的抑制剂 .
工业生产方法: P38 激酶抑制剂的工业生产通常涉及大规模有机合成,然后使用高效液相色谱 (HPLC) 和质谱 (MS) 等技术进行纯化和表征。 生产过程必须确保高纯度和产量,以满足医药标准 .
化学反应分析
反应类型: P38 激酶抑制剂经历各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 这种反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
常用试剂和条件:
氧化: 过氧化氢、高锰酸钾。
还原: 硼氢化钠、氢化铝锂。
取代: 亲核试剂(例如,卤化物)、亲电试剂(例如,卤代烷)。
主要产物: 从这些反应中形成的主要产物取决于所涉及的特定官能团。 例如,醇基的氧化可能会产生酮或醛,而酮的还原可能会产生醇 .
科学研究应用
P38 激酶抑制剂具有广泛的科学研究应用,包括:
化学: 用作研究 p38 MAPK 通路及其在各种化学反应中的作用的工具。
生物学: 有助于理解细胞对压力和炎症的反应。
医学: 在治疗炎症性疾病、神经退行性疾病和某些类型的癌症方面显示出潜力
工业: 用于开发新的药物和治疗剂.
作用机制
P38 激酶抑制剂通过靶向 p38α MAPK 酶发挥作用。该酶被各种压力源激活,例如紫外线、热休克和细胞因子。抑制剂结合到酶的 ATP 结合位点,阻止其激活以及随后对下游靶标的磷酸化。 这种抑制会破坏信号通路,减少促炎细胞因子和其他与压力相关的反应的产生 .
类似化合物:
SB203580: 一种众所周知的 p38α/β 抑制剂。
PH797804: 一种 p38α 的 ATP 竞争性抑制剂。
NC-37 和 NC-38: 靶向自磷酸化的非典型 p38α 抑制剂.
比较: P38 激酶抑制剂在穿透血脑屏障方面的能力是独一无二的,这使得它特别适合治疗中枢神经系统疾病。 此外,与其他抑制剂相比,它已显示出更高的特异性和效力,使其成为进一步药物开发的有希望的候选者 .
相似化合物的比较
SB203580: A well-known p38α/β inhibitor.
PH797804: An ATP-competitive inhibitor of p38α.
NC-37 and NC-38: Non-canonical p38α inhibitors that target autophosphorylation.
Comparison: The Inhibitor of P38 Kinase is unique in its ability to cross the blood-brain barrier, making it particularly useful for treating central nervous system disorders. Additionally, it has shown higher specificity and potency compared to other inhibitors, making it a promising candidate for further drug development .
属性
IUPAC Name |
3-(2-pyridin-4-ylethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-4,7-11,17H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEYCHLWAOBOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701010192 | |
| Record name | 3-(2-(Pyridin-4-yl)ethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701010192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16571-49-6 | |
| Record name | 3-(2-(Pyridin-4-yl)ethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701010192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-(4-Pyridyl)ethyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-[2-(4-Pyridyl)ethyl]indole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X6GDX4TXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2604349.png)
![5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2604350.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2604352.png)

![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2604355.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2604357.png)

![Tert-butyl 7'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2604361.png)


![N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2604366.png)
![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604368.png)

